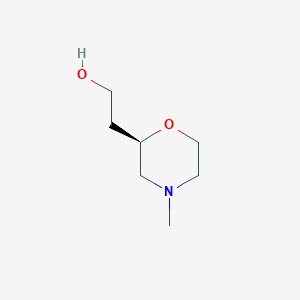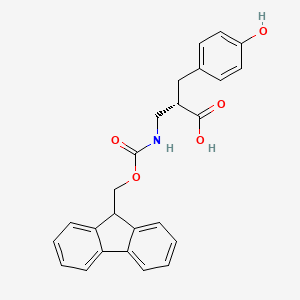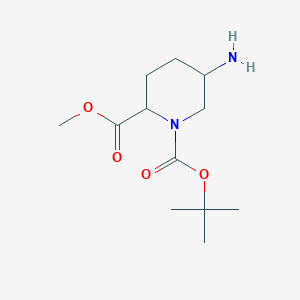
1-Decyl-3-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-3-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a decyl group and an ethynyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decyl-3-ethynylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dibromobenzene with n-butyllithium, followed by the addition of 1-bromodecane. The resulting intermediate is then subjected to a reaction with potassium carbonate in a mixture of tetrahydrofuran (THF) and methanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decyl-3-ethynylbenzene undergoes various chemical reactions, including:
Bromination: The benzylic carbon can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
Electrophilic Aromatic Substitution: Various electrophiles like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Benzoic acids.
Bromination: Benzylic bromides.
Electrophilic Aromatic Substitution: Nitrobenzenes and sulfonated benzenes.
Aplicaciones Científicas De Investigación
1-Decyl-3-ethynylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Decyl-3-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the decyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Phenylacetylene: Similar structure with an ethynyl group attached to a benzene ring.
1-Decyl-3-trifluoroethyl-sn-glycero-2-phosphomethanol: Another compound with a decyl group but different functional groups.
Uniqueness: 1-Decyl-3-ethynylbenzene is unique due to its combination of a long alkyl chain and an ethynyl group, which imparts distinct chemical properties and reactivity compared to other alkylbenzenes and ethynylbenzenes .
Propiedades
Fórmula molecular |
C18H26 |
|---|---|
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1-decyl-3-ethynylbenzene |
InChI |
InChI=1S/C18H26/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h2,12,14-16H,3,5-11,13H2,1H3 |
Clave InChI |
RTLQQJFLSQFDIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=CC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)






![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)

![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)




